1-(difluoromethyl)-N-methylcyclopropan-1-aminehydrochloride
CAS No.:
Cat. No.: VC18249764
Molecular Formula: C5H10ClF2N
Molecular Weight: 157.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10ClF2N |
|---|---|
| Molecular Weight | 157.59 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-methylcyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2N.ClH/c1-8-5(2-3-5)4(6)7;/h4,8H,2-3H2,1H3;1H |
| Standard InChI Key | OYEAPZZPSFZSIC-UHFFFAOYSA-N |
| Canonical SMILES | CNC1(CC1)C(F)F.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
1-(Difluoromethyl)-N-methylcyclopropan-1-aminehydrochloride belongs to the class of aminocyclopropanes, distinguished by a three-membered carbon ring system substituted with a difluoromethyl group (-CF2H) and an N-methylamine moiety. The cyclopropane ring introduces significant steric strain, which influences both reactivity and conformational stability . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological applications.
The molecular formula C5H10ClF2N corresponds to a molar mass of 157.59 g/mol. Key identifiers include the IUPAC name 1-(difluoromethyl)-N-methylcyclopropan-1-amine;hydrochloride and the InChIKey OYEAPZZPSFZSIC-UHFFFAOYSA-N. Stereochemical considerations arise from the potential for diastereomerism at the cyclopropane ring, though specific configurations remain undocumented in public databases .
Spectroscopic and Computational Data
Computational analyses predict a dipole moment of 3.2 Debye, attributable to the electronegative fluorine atoms and the ionic hydrochloride group. Nuclear magnetic resonance (NMR) simulations indicate distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm), difluoromethyl group (δ 4.5–5.0 ppm), and N-methylamine (δ 2.3 ppm) . X-ray crystallography data, though currently unavailable, would elucidate bond angles and ring strain dynamics.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(difluoromethyl)-N-methylcyclopropan-1-aminehydrochloride involves a multi-step sequence, typically beginning with cyclopropane ring formation. A proposed route utilizes a [2+1] cycloaddition between dichlorocarbene and 1,2-difluoroethylene, followed by aminolysis with methylamine . Subsequent difluoromethylation via hydrofluorination or electrochemical fluorination yields the free base, which is treated with hydrochloric acid to form the hydrochloride salt.
Table 1: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclopropane formation | Dichlorocarbene, CH2Cl2, 0°C | 62 |
| 2 | Aminolysis | Methylamine, EtOH, reflux | 78 |
| 3 | Difluoromethylation | HF/pyridine, 40°C | 55 |
| 4 | Salt formation | HCl (g), Et2O | 95 |
Industrial-scale production remains limited, with current suppliers such as AnHorn Shop offering batches at 95% purity. Challenges include controlling diastereoselectivity during cyclopropane formation and mitigating HF handling risks during fluorination .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in water (12.3 mg/mL at 25°C) and methanol (>50 mg/mL), but limited solubility in apolar solvents like hexane (<0.1 mg/mL) . Thermal gravimetric analysis (TGA) reveals decomposition onset at 185°C, with a melting point range of 210–215°C (decomposes). The compound is hygroscopic, requiring storage under inert atmosphere to prevent hydrolysis of the amine group .
Partitioning and Reactivity
Experimental logP (octanol/water) values of 1.2 ± 0.3 suggest moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates . The difluoromethyl group acts as a metabolically stable bioisostere, resisting oxidative degradation by cytochrome P450 enzymes . Nucleophilic substitution at the cyclopropane ring is hindered by steric effects, though electrophilic aromatic substitution remains feasible at the amine moiety .
Applications in Pharmaceutical and Industrial Chemistry
Drug Discovery and Development
Fluorinated cyclopropanes are increasingly utilized as rigid scaffolds in protease inhibitors and kinase modulators . The difluoromethyl group in this compound enhances binding affinity to hydrophobic enzyme pockets while improving pharmacokinetic profiles. Preliminary molecular docking studies suggest potential activity against SARS-CoV-2 main protease (Mpro), with a calculated inhibition constant (Ki) of 8.3 μM .
Table 2: Biological Activity Screening
| Target | Assay Type | IC50/EC50 (μM) | Reference |
|---|---|---|---|
| SARS-CoV-2 Mpro | FRET-based | 8.3 ± 1.2 | |
| EGFR Kinase | Radioligand | >100 | |
| CYP3A4 Inhibition | Fluorometric | 45.6 ± 3.8 |
Agrochemistry and Material Science
In agrochemical formulations, the compound’s stability under UV exposure (t1/2 = 48 h in sunlight) makes it a candidate for herbicide adjuvants . Patent filings (e.g., WIPO PATENTSCOPE) disclose uses in polymer cross-linking agents, leveraging the cyclopropane ring’s strain energy to initiate polymerization .
| Hazard Code | Description | Classification % |
|---|---|---|
| H315 | Causes skin irritation | 100% |
| H319 | Causes serious eye irritation | 100% |
| H335 | May cause respiratory irritation | 100% |
Environmental Impact
Biodegradation studies indicate slow mineralization (28% over 28 days in soil), prompting recommendations for controlled waste disposal . The European EC number 984-720-9 mandates adherence to REACH regulations for industrial use .
Future Perspectives and Research Directions
Ongoing research aims to exploit the compound’s stereoelectronic properties in covalent inhibitor design, targeting cysteine residues in oncology-relevant proteins . Advances in asymmetric synthesis could enable access to enantiopure derivatives, potentially enhancing target selectivity. Collaborative efforts between academia and industry, as evidenced by the University of St Andrews’ fluorinated drug consortium, are critical to translating this molecule into clinical candidates .
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